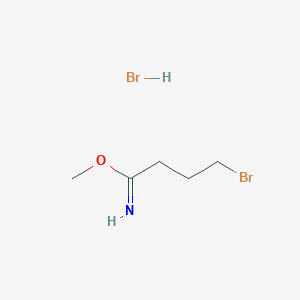
Acetamide, N,N'-pentamethylenebis(iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-pentamethylenebis(iodo-) is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of iodine atoms attached to the acetamide structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-pentamethylenebis(iodo-) typically involves the reaction of acetamide with iodine in the presence of a suitable catalyst. One common method is the iodination of acetamide using iodine and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms into the acetamide structure.
Industrial Production Methods
Industrial production of Acetamide, N,N’-pentamethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-pentamethylenebis(iodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to its parent acetamide form.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated acetamide derivatives, while reduction can produce acetamide.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-pentamethylenebis(iodo-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: The compound is used in biochemical studies to investigate the role of iodine in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-pentamethylenebis(iodo-) involves the interaction of iodine atoms with target molecules. The iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This mechanism is utilized in various applications, including the inhibition of enzyme activity and the labeling of biomolecules for imaging studies.
Comparación Con Compuestos Similares
Similar Compounds
Iodoacetamide: Similar in structure but with only one iodine atom attached to the acetamide group.
Fluoroacetamide: Contains fluorine instead of iodine.
Chloroacetamide: Contains chlorine instead of iodine.
Bromoacetamide: Contains bromine instead of iodine.
Uniqueness
Acetamide, N,N’-pentamethylenebis(iodo-) is unique due to the presence of multiple iodine atoms, which enhances its reactivity and potential applications in various fields. The multiple iodine atoms provide additional sites for interaction with target molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64058-91-9 |
|---|---|
Fórmula molecular |
C9H16I2N2O2 |
Peso molecular |
438.04 g/mol |
Nombre IUPAC |
2-iodo-N-[5-[(2-iodoacetyl)amino]pentyl]acetamide |
InChI |
InChI=1S/C9H16I2N2O2/c10-6-8(14)12-4-2-1-3-5-13-9(15)7-11/h1-7H2,(H,12,14)(H,13,15) |
Clave InChI |
XKKQXRACUULROS-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CI)CCNC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)

![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)

